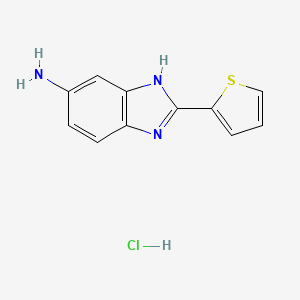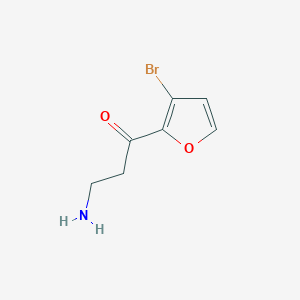
3-Amino-1-(3-bromofuran-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-bromofuran-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one typically involves the bromination of furan followed by the introduction of an amino group and a propanone moiety. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 3-bromofuran.
Amination: The 3-bromofuran is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.
Addition of Propanone Moiety: Finally, the compound is reacted with a suitable reagent to introduce the propanone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives such as this compound oxides.
Reduction: Alcohol or amine derivatives like 3-amino-1-(3-bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(3-bromofuran-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-1-(3-chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(3-fluorofuran-2-yl)propan-1-one: Contains a fluorine atom instead of bromine.
3-Amino-1-(3-iodofuran-2-yl)propan-1-one: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(3-bromofuran-2-yl)propan-1-one imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability, making it distinct from its chlorine, fluorine, and iodine counterparts.
特性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
3-amino-1-(3-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8BrNO2/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |
InChIキー |
KVLVTJRMVNXHBE-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1Br)C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
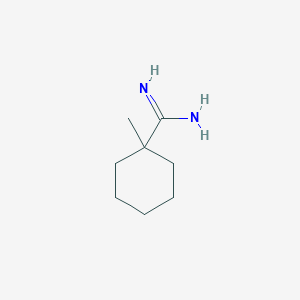
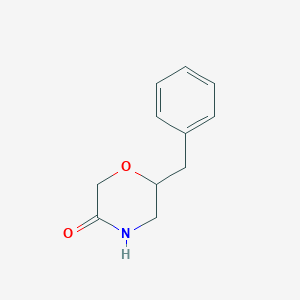


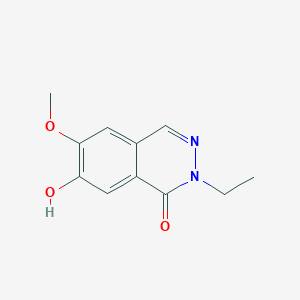

![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)


